molecular formula C16H28B2 B14768105 Bbn bbn

Bbn bbn

Cat. No.: B14768105
M. Wt: 242.0 g/mol
InChI Key: CNKVQHHHHRHFHT-UHFFFAOYSA-N
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Description

9-Borabicyclo[3.3.1]nonane, commonly known as 9-BBN, is an organoborane compound. This colorless solid is widely used in organic chemistry as a hydroboration reagent. The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .

Chemical Reactions Analysis

9-Borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:

Scientific Research Applications

9-Borabicyclo[3.3.1]nonane has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9-Borabicyclo[3.3.1]nonane involves its highly regioselective addition to alkenes, allowing the preparation of terminal alcohols by subsequent oxidative cleavage. The steric demand of 9-BBN greatly suppresses the formation of the 2-substituted isomer compared to the use of borane . This selective hydroboration-oxidation sequence is a fundamental chemical transformation in organic synthesis .

Comparison with Similar Compounds

9-Borabicyclo[3.3.1]nonane is unique compared to other organoborane compounds due to its high regioselectivity and efficiency in hydroboration reactions. Similar compounds include:

Properties

Molecular Formula

C16H28B2

Molecular Weight

242.0 g/mol

InChI

InChI=1S/2C8H14B/c2*1-3-7-5-2-6-8(4-1)9-7/h2*7-8H,1-6H2

InChI Key

CNKVQHHHHRHFHT-UHFFFAOYSA-N

Canonical SMILES

[B]1C2CCCC1CCC2.[B]1C2CCCC1CCC2

Origin of Product

United States

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